molecular formula C19H21N3OS B2490981 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide CAS No. 1787914-40-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide

Cat. No.: B2490981
CAS No.: 1787914-40-2
M. Wt: 339.46
InChI Key: QXNNERJHSOSWBZ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide is a complex organic compound that features a pyrrolopyridine moiety linked to a benzylthioacetamide group

Properties

IUPAC Name

2-benzylsulfanyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(15-24-14-16-6-2-1-3-7-16)20-11-5-12-22-13-9-17-8-4-10-21-19(17)22/h1-4,6-10,13H,5,11-12,14-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNNERJHSOSWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the propyl chain and the benzylthioacetamide group. Key steps may include:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Propyl Chain: This step often involves alkylation reactions using propyl halides.

    Introduction of the Benzylthioacetamide Group: This can be done via nucleophilic substitution reactions where a benzylthio group is introduced, followed by acylation to form the final amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.

    Chemical Biology: It serves as a tool for probing chemical reactions in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets. The pyrrolopyridine moiety may interact with enzymes or receptors, modulating their activity. The benzylthioacetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Phenyl-1H-pyrazol-3-yl)benzamide: Similar in structure but with a pyrazole ring instead of a pyrrolopyridine.

    N-(3-(1H-indol-3-yl)propyl)-2-(benzylthio)acetamide: Contains an indole ring instead of a pyrrolopyridine.

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide is unique due to its combination of a pyrrolopyridine core and a benzylthioacetamide group, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the treatment of various diseases. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a benzylthioacetamide group via a propyl chain. The unique structural characteristics of this compound contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : Alkylation reactions are employed to introduce the propyl group.
  • Coupling with Benzylthioacetamide : The final step involves the coupling reaction that links the benzylthioacetamide moiety to the propyl-substituted pyrrolo[2,3-b]pyridine.

Kinase Inhibition

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure exhibit significant kinase inhibition properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit various kinases involved in cancer progression and other diseases.

  • Case Study : A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against specific kinases, suggesting potent inhibitory effects .

Analgesic and Sedative Properties

In related studies on similar compounds, such as 1H-pyrrolo[3,4-c]pyridine derivatives, significant analgesic and sedative activities were observed. These compounds were tested in various animal models:

  • Hot Plate Test : New derivatives showed analgesic effects comparable to morphine.
  • Writhing Test : Certain compounds significantly reduced writhing responses in mice, indicating strong analgesic properties.
CompoundDose (mg/kg)Prolongation (%)Duration of Anesthesia ± SEM (min)
Control051.5 ± 11.2-
Compound 937.5157.1132.4 ± 27.8
Compound 1150140.8124 ± 16.2

Statistical significance noted with p < 0.05 for analgesic effects compared to control .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways relevant to disease processes:

  • Kinase Pathways : Inhibition of specific kinases may alter signaling cascades involved in cell proliferation and survival.
  • Receptor Interaction : The compound may interact with various receptors implicated in pain modulation and sedation.

Pharmacological Profiles

The pharmacological profile of this compound suggests potential applications in:

  • Cancer Therapy : Due to its kinase inhibition properties.
  • Pain Management : As an analgesic agent with reduced side effects compared to traditional opioids.

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